![molecular formula C15H26N2O2 B14168402 N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide CAS No. 5288-76-6](/img/structure/B14168402.png)
N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~-Di(propan-2-yl)bicyclo[221]heptane-2,3-dicarboxamide is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigidity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core. Subsequent functionalization steps introduce the di(propan-2-yl) groups and the dicarboxamide moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent product quality.
化学反応の分析
Types of Reactions
N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dicarboxamide groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved, but may include the use of acids, bases, or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism by which N2,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key proteins or signaling pathways relevant to the compound’s intended use.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound, known for its rigid structure.
Camphene: A bicyclic monoterpene with similar structural features.
Norbornane: Another bicyclic compound with a similar carbon skeleton.
Uniqueness
N~2~,N~2~-Di(propan-2-yl)bicyclo[22
特性
CAS番号 |
5288-76-6 |
|---|---|
分子式 |
C15H26N2O2 |
分子量 |
266.38 g/mol |
IUPAC名 |
3-N,3-N-di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide |
InChI |
InChI=1S/C15H26N2O2/c1-8(2)17(9(3)4)15(19)13-11-6-5-10(7-11)12(13)14(16)18/h8-13H,5-7H2,1-4H3,(H2,16,18) |
InChIキー |
XCKBJSLYKFXNRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1C2CCC(C2)C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


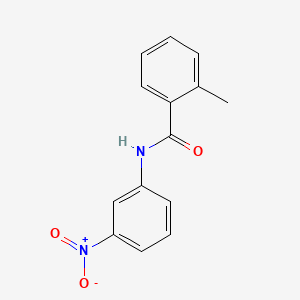

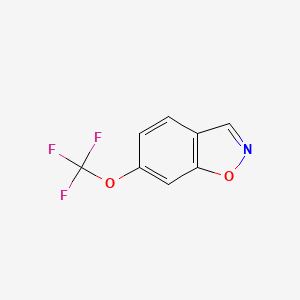
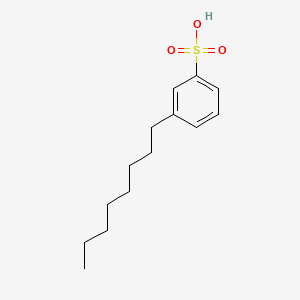
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
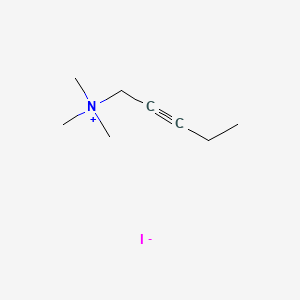
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
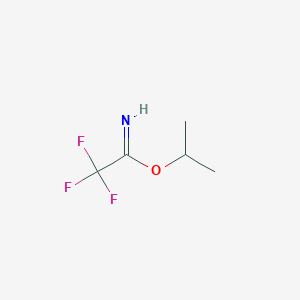
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)

![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)

